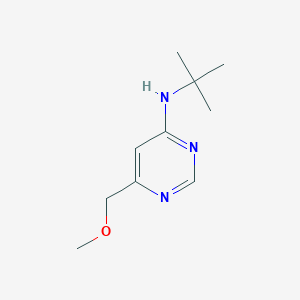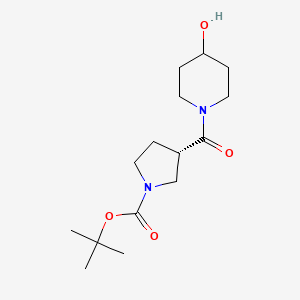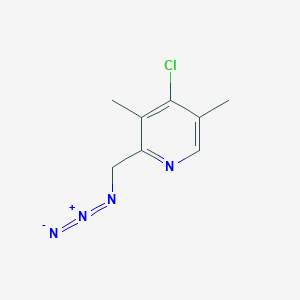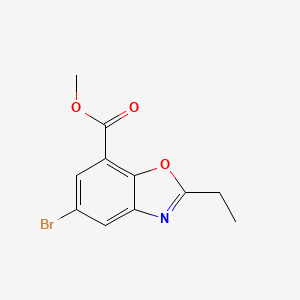
5-(Chloromethyl)-2-(3,5-difluorophenyl)-3-methylpyridine hydrochloride
Übersicht
Beschreibung
5-(Chloromethyl)-2-(3,5-difluorophenyl)-3-methylpyridine hydrochloride (5-CM-2-DFP-3-MPHCl), also known as 5-CM-2-DFP-3-MPHCl, is a pyridine-based compound that has been used in scientific research as an organic synthesis reagent, as well as in various biochemical and physiological experiments. 5-CM-2-DFP-3-MPHCl is an important compound due to its unique properties and potential for various applications.
Wirkmechanismus
5-(Chloromethyl)-2-(3,5-difluorophenyl)-3-methylpyridine hydrochloride-MPHCl acts as an inhibitor of various enzymes, such as acetylcholinesterase, by binding to the active site of the enzyme and blocking its catalytic activity. It also acts as an activator of various receptors, such as the muscarinic receptor, by binding to the receptor and inducing a conformational change that activates the receptor.
Biochemical and Physiological Effects
This compound-MPHCl has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase, and to activate various receptors, such as the muscarinic receptor. It has also been shown to have various effects on cell signaling pathways, such as the MAPK and PI3K pathways.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Chloromethyl)-2-(3,5-difluorophenyl)-3-methylpyridine hydrochloride-MPHCl has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize and purify. Additionally, it has a wide range of applications in various scientific research fields, such as organic synthesis, biochemical and physiological experiments, and drug discovery. However, there are some limitations to its use in lab experiments. For example, it is a relatively unstable compound, and it can react with other compounds in the presence of moisture or heat. Additionally, its effects on cell signaling pathways are not fully understood.
Zukünftige Richtungen
There are several potential future directions for 5-(Chloromethyl)-2-(3,5-difluorophenyl)-3-methylpyridine hydrochloride-MPHCl. For example, further research could be conducted to better understand its effects on cell signaling pathways, as well as its potential for use in drug discovery. Additionally, further research could be conducted to improve the synthesis and purification methods of this compound-MPHCl, as well as to develop new applications for the compound. Finally, further research could be conducted to investigate the potential for this compound-MPHCl to be used as a therapeutic agent for various diseases and disorders.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-2-(3,5-difluorophenyl)-3-methylpyridine hydrochloride-MPHCl has been used in various scientific research applications, such as organic synthesis, biochemical and physiological experiments, and drug discovery. In organic synthesis, this compound-MPHCl has been used as a reagent for the synthesis of various organic compounds, such as heterocyclic compounds. In biochemical and physiological experiments, this compound-MPHCl has been used as an inhibitor of various enzymes, such as acetylcholinesterase, and as an activator of various receptors, such as the muscarinic receptor. In drug discovery, this compound-MPHCl has been used to study the structure-activity relationships of various drugs, as well as to identify potential drug targets.
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-(3,5-difluorophenyl)-3-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2N.ClH/c1-8-2-9(6-14)7-17-13(8)10-3-11(15)5-12(16)4-10;/h2-5,7H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUROBEIAXVZEEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC(=CC(=C2)F)F)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[Methyl(methylsulfonyl)amino]ethanesulfonyl chloride](/img/structure/B1485900.png)
![N-[(1-fluorocyclopentyl)methyl]cyclobutanamine](/img/structure/B1485902.png)
![1-(3-Methanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1485904.png)

![1-[3,5-Dimethyl-1-(2-methylphenyl)-1h-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1485906.png)
![tert-Butyl 2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethylcarbamate](/img/structure/B1485908.png)

![3-Isobutyl-1-methyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1485911.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1485914.png)
![1-[(4-Methoxypiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485915.png)
![3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole](/img/structure/B1485916.png)